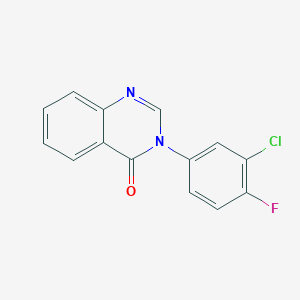

3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinazolinones can be synthesized through various methods, often involving the cyclization of anthranilamides with acid chlorides followed by chemical transformations. For example, some 4(1H)-quinazolinones were synthesized through cyclization, indicating the versatility of methods available for quinazolinone derivatives (Ozaki et al., 1985). Another approach involves the synthesis of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-ones through sulphur arylation reactions (Geesi et al., 2020).

Molecular Structure Analysis

The structure of quinazolinone derivatives is crucial for their biological activity. Single crystal X-ray diffraction and DFT analyses are common techniques used for structure elucidation. For instance, a study on a related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated the use of these techniques for structural characterization (Zhou et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, reflecting their reactivity and the possibility to derive numerous analogs. For instance, 2-fluoro substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to form quinazolinones, showcasing the chemical versatility of these compounds (Deetz et al., 2001).

Physical Properties Analysis

The physical properties of quinazolinones, such as fluorescence and solid-state properties, can vary significantly. For example, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone derivatives exhibit polymorph-dependent solid-state fluorescence, highlighting the diverse physical characteristics of quinazolinone compounds (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity and interaction with other molecules, are essential for their biological activities. Some quinazolinones have been synthesized and shown to possess central nervous system depressant activities, indicating their potential in drug development (Tani et al., 1979).

Scientific Research Applications

Fluorescent Chemical Sensors

3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone derivatives, specifically 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), have been synthesized and utilized as fluoroionophores for sensitive optochemical sensors. These sensors are particularly effective for the detection of Fe3+ ions, showcasing a high degree of selectivity and sensitivity towards Fe3+ over other cations, making them suitable for applications in the determination of iron ions in various samples (Zhang et al., 2007).

Antimicrobial Agents

Novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone have been synthesized, demonstrating significant antimicrobial potency. These compounds exhibit remarkable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).

EGFR-TK Imaging for Cancer Diagnosis

Quinazoline derivatives, including those related to 3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone, have been investigated for their potential as biomarkers in EGFR-TK imaging. This research aims at developing technetium-99m labeled compounds for non-invasive imaging of cancer, specifically targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK) in tumor cells. Such advances could significantly improve the diagnosis and treatment monitoring of cancers expressing EGFR-TK (Fernandes et al., 2008).

Corrosion Inhibition

Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies have demonstrated that these compounds effectively protect mild steel from corrosion, with their performance being attributed to their ability to chemically adsorb onto the metallic surface. This makes them valuable for applications in corrosion protection, especially in industrial settings where acid corrosion is a significant issue (Errahmany et al., 2020).

Luminescent Materials and Bioimaging

Quinazolinone derivatives have shown promising luminescence properties, making them suitable candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency in fluorescent imaging applications can significantly contribute to advances in chemical biology, particularly in the development of environmentally sensitive probes and two-photon fluorescence bioimaging technologies (Xing et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2O/c15-11-7-9(5-6-12(11)16)18-8-17-13-4-2-1-3-10(13)14(18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZFYSCEJHDQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-4-fluorophenyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)